4-Ethylaminomethyl-benzonitrile
Overview
Description
4-Ethylaminomethyl-benzonitrile, also known as 4-Ethylamino-3-methoxybenzonitrile, is a chemical compound that is commonly used in scientific research. It is a member of the benzodinitrile family and is often utilized in various laboratory experiments due to its unique properties.
Scientific Research Applications
High Voltage Lithium Ion Battery Enhancement
4-(Trifluoromethyl)-benzonitrile, a compound closely related to 4-ethylaminomethyl-benzonitrile, has been utilized as an innovative electrolyte additive for high voltage lithium ion batteries. This addition significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing both their initial capacity and capacity retention over numerous cycles. The compound forms a protective film on the cathode, preventing electrolyte oxidation and manganese dissolution, thus ensuring the longevity and efficiency of the battery Huang et al., 2014.
Biotransformation by Soil Bacteria
The dinitrile compounds including variants like 4-(cyanomethyl) benzonitrile have been subjected to regioselective biotransformation by the soil bacterium Rhodococcus rhodochrous LL100-21. This process involves converting the aliphatic group of the compound into carboxylic acids or amide derivatives, showcasing the potential of microbial processes in modifying and degrading environmental pollutants or for synthesizing valuable chemical products Dadd et al., 2001.
Corrosion Inhibition for Mild Steel
Benzonitrile derivatives, which include structures akin to this compound, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibitory performance, significantly reducing the rate of corrosion. This application is crucial in industries where mild steel is used in corrosive conditions, ensuring the longevity and durability of the materials Chaouiki et al., 2018.
properties
IUPAC Name |
4-(ethylaminomethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONORSEFWMYMGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602667 | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133042-86-1 | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133042-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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